1-(4-Phenoxybutyl)piperidin-4-one
Description
1-(4-Phenoxybutyl)piperidin-4-one is a piperidin-4-one derivative characterized by a phenoxybutyl substituent at the nitrogen atom of the piperidine ring.
Properties
Molecular Formula |
C15H21NO2 |
|---|---|
Molecular Weight |
247.33 g/mol |
IUPAC Name |
1-(4-phenoxybutyl)piperidin-4-one |
InChI |
InChI=1S/C15H21NO2/c17-14-8-11-16(12-9-14)10-4-5-13-18-15-6-2-1-3-7-15/h1-3,6-7H,4-5,8-13H2 |
InChI Key |
BEXIBRLVUFVWRD-UHFFFAOYSA-N |
Canonical SMILES |
C1CN(CCC1=O)CCCCOC2=CC=CC=C2 |
Origin of Product |
United States |
Comparison with Similar Compounds
Comparison with Similar Piperidin-4-one Derivatives
Table 1: Structural and Functional Comparison of Piperidin-4-one Derivatives
Key Findings:
- Antibacterial Activity: The pyridinium salt IL5, which shares the 4-phenoxybutyl group, exhibits potent antibacterial activity against Pseudomonas aeruginosa and Staphylococcus racemosum at 1 mg/mL . This suggests that the phenoxybutyl moiety enhances membrane interaction or solubility.
- Antiviral Potential: Chloropropyl-substituted bis(benzylidene) derivatives show inhibitory activity against the Dengue NS2B/NS3 protease, highlighting the role of aromatic substituents in enzyme targeting .
- Pharmaceutical Intermediates : Bromobenzoyl and thiophene-substituted derivatives are used in synthesizing antipsychotic and antituberculosis agents, demonstrating the scaffold’s adaptability .
Example:
The synthesis of 1-(3-chloropropyl)-3,5-bis(4-methoxybenzylidene)piperidin-4-one involves:
- Step 1: Claisen-Schmidt condensation of 4-piperidone with 4-methoxybenzaldehyde.
- Step 2: Alkylation with 1-bromo-3-chloropropane (72% yield) .
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